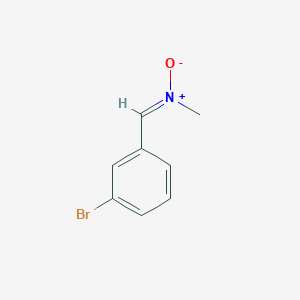

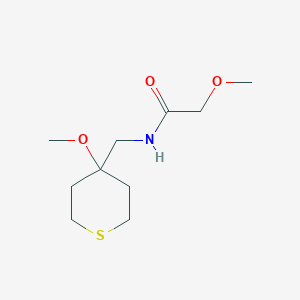

1-(3-bromophenyl)-N-methylmethanimine oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, physical state, melting point, boiling point, and solubility. For example, “(3-Bromophenyl)diphenylphosphine Oxide” has a molecular weight of 357.19 and is a solid at 20 degrees Celsius .Applications De Recherche Scientifique

Atmospheric Chemistry

- Role in Atmospheric Chemistry : Bromine, as part of compounds like 1-(3-bromophenyl)-N-methylmethanimine oxide, can act as a catalyst for the recombination of ozone. Bromine-containing compounds are more efficient than nitric oxide or chlorine in this regard. They are found in small concentrations in the lower atmosphere, originating from marine activities, combustion of leaded gasoline, and use of agricultural fumigants like methyl bromide (Wofsy, McElroy, & Yung, 1975).

Chemical Synthesis and Reactions

- Synthesis and Stereochemistry : The synthesis of this compound involves complex chemical reactions, contributing to the understanding of stereochemistry in organic compounds. For instance, the synthesis of similar bromine compounds involves reactions in various solvents, providing insights into their stereochemical properties (Mazhar-ul-Haque et al., 1981).

Environmental Impact

- Environmental Impact of Bromine Compounds : Studies on the environmental impact of bromine compounds, including their role in atmospheric chemistry and impact on the ozone layer, are significant. For example, research on the use of bromine pentafluoride in extracting oxygen from oxides and silicates for isotopic analysis highlights the diverse applications and environmental considerations of bromine compounds (Clayton & Mayeda, 1963).

Photoinitiated Reactions

- Photoinitiated Reactions : Bromine compounds play a role in photoinitiated reactions, which is a field of interest in organic chemistry. These reactions involve the transformation of certain bromine-containing compounds under the influence of light, leading to the production of other chemically significant compounds (Cowley, Humber, Laundon, & Long, 1983).

Atmospheric Oxidation Processes

- Atmospheric Oxidation of N-Methylmethanimine : The OH-initiated photo-oxidation of N-methylmethanimine, which is structurally similar to this compound, has been studied. This research is crucial for understanding the atmospheric degradation and fate of similar compounds (Bunkan et al., 2022).

Tropospheric Chemistry

- Impact on Tropospheric Chemistry : The presence and chemistry of bromine compounds like this compound in the troposphere can significantly affect atmospheric processes. They contribute to the reduction of ozone and alter the oxidation pathways of other atmospheric constituents, such as dimethyl sulfide (DMS) (Glasow, Kuhlmann, Lawrence, Platt, & Crutzen, 2004).

Soil Interactions

- Soil Interactions and Atmospheric Implications : The interaction of bromine-containing compounds with soils can be a significant sink for atmospheric methyl bromide, a related compound. This interaction is bacterially mediated and affects the compound's atmospheric lifetime, with implications for ozone depletion (Shorter et al., 1995).

Orientations Futures

The future directions for the study of “1-(3-bromophenyl)-N-methylmethanimine oxide” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicinal chemistry, polymer science, and optoelectronics could be explored .

Propriétés

IUPAC Name |

1-(3-bromophenyl)-N-methylmethanimine oxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-10(11)6-7-3-2-4-8(9)5-7/h2-6H,1H3/b10-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDVIRZLUYGWNOI-UXBLZVDNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](=CC1=CC(=CC=C1)Br)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/[N+](=C\C1=CC(=CC=C1)Br)/[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(2,2-Difluorocyclopropyl)pyrazol-3-yl]ethanone](/img/structure/B2928947.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-difluorobenzamide](/img/structure/B2928949.png)

![1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-[methyl(phenyl)amino]propan-2-ol](/img/structure/B2928950.png)

![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2928955.png)

![(11Z)-11-[(3,4-dimethoxyphenyl)imino]-N-(4-fluorophenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2928956.png)

![N-[(6-Oxopiperidin-2-yl)methyl]prop-2-enamide](/img/structure/B2928957.png)

![N-[4-(difluoromethoxy)phenyl]-4-(4-nitrophenyl)piperazine-1-carbothioamide](/img/structure/B2928961.png)

![N-benzyl-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2928964.png)